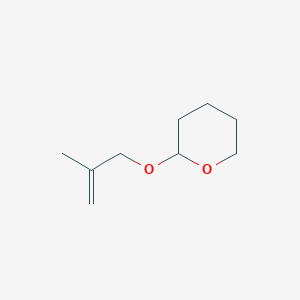
2-((2-Methyl-2-propenyl)oxy)tetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Methyl-2-propenyl)oxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C10H18O2 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methyl-2-propenyl)oxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with 2-methyl-2-propenyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate oxonium ion, which then undergoes nucleophilic attack by the alcohol to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((2-Methyl-2-propenyl)oxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methyl-2-propenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-((2-Methyl-2-propenyl)oxy)tetrahydro-2H-pyran has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-Methyl-2-propenyl)oxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities.
Comparison with Similar Compounds
Similar Compounds
- Tetrahydro-2-(2-propynyloxy)-2H-pyran
- 2-Methyl-2-(tetrahydro-2H-pyran-2-yloxy)-1-propanol
- 4-(tetrahydro-2H-pyran-2-yloxy)butanenitrile
Uniqueness
2-((2-Methyl-2-propenyl)oxy)tetrahydro-2H-pyran is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable products makes it a valuable compound in research and industry.
Properties
CAS No. |
53250-10-5 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-(2-methylprop-2-enoxy)oxane |
InChI |
InChI=1S/C9H16O2/c1-8(2)7-11-9-5-3-4-6-10-9/h9H,1,3-7H2,2H3 |
InChI Key |
WEINLSIXIYLFET-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















